Cas no 898791-95-2 (3'-Morpholinomethyl-2-trifluoromethylbenzophenone)
3'-Morpholinomethyl-2-trifluoromethylbenzophenone Chemical and Physical Properties
Names and Identifiers
-
- [3-(morpholinomethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
- LogP
- [3-(morpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
- 3'-Morpholinomethyl-2-trifluoromethylbenzophenone
- DTXSID00643097
- AKOS016020118
- {3-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
- 898791-95-2
- MFCD03841925
-
- MDL: MFCD03841925
- Inchi: 1S/C19H18F3NO2/c20-19(21,22)17-7-2-1-6-16(17)18(24)15-5-3-4-14(12-15)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2
- InChI Key: GYZJDSSTNFHWMW-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1C(C1=CC=CC(=C1)CN1CCOCC1)=O)(F)F
Computed Properties
- Exact Mass: 349.12896330Da
- Monoisotopic Mass: 349.12896330Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 448
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 29.5Ų
3'-Morpholinomethyl-2-trifluoromethylbenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 204686-1g |
3'-morpholinomethyl-2-trifluoromethylbenzophenone |
898791-95-2 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 204686-2g |
3'-morpholinomethyl-2-trifluoromethylbenzophenone |
898791-95-2 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 204686-5g |
3'-morpholinomethyl-2-trifluoromethylbenzophenone |
898791-95-2 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| TRC | M095360-250mg |
3'-Morpholinomethyl-2-trifluoromethylbenzophenone |
898791-95-2 | 250mg |
$ 440.00 | 2022-06-04 | ||
| TRC | M095360-500mg |
3'-Morpholinomethyl-2-trifluoromethylbenzophenone |
898791-95-2 | 500mg |
$ 735.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1782361-1g |
3'-Morpholinomethyl-2-trifluoromethylbenzophenone |
898791-95-2 | 98% | 1g |
¥23562.00 | 2024-04-26 | |
| Ambeed | A871309-1g |
3'-Morpholinomethyl-2-trifluoromethylbenzophenone |
898791-95-2 | 95+% | 1g |
$437.0 | 2025-04-15 | |
| Chemenu | CM528825-1g |
3'-Morpholinomethyl-2-trifluoromethylbenzophenone |
898791-95-2 | 95% | 1g |
$433 | 2022-09-29 | |
| abcr | AB364712-1 g |
3'-Morpholinomethyl-2-trifluoromethylbenzophenone, 97%; . |
898791-95-2 | 97% | 1g |
€932.90 | 2023-04-26 | |
| Crysdot LLC | CD11022844-1g |
3'-Morpholinomethyl-2-trifluoromethylbenzophenone |
898791-95-2 | 95+% | 1g |
$433 | 2024-07-19 |
3'-Morpholinomethyl-2-trifluoromethylbenzophenone Suppliers
3'-Morpholinomethyl-2-trifluoromethylbenzophenone Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3'-Morpholinomethyl-2-trifluoromethylbenzophenone
Introduction to 3'-Morpholinomethyl-2-trifluoromethylbenzophenone (CAS No. 898791-95-2)
3'-Morpholinomethyl-2-trifluoromethylbenzophenone, identified by the Chemical Abstracts Service Number (CAS No.) 898791-95-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the benzophenone class, characterized by its benzene ring system substituted with a morpholine moiety at the 3-position and a trifluoromethyl group at the 2-position. The structural features of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and agrochemicals.
The morpholinomethyl group in the molecular structure contributes to the compound's solubility and bioavailability, which are critical factors in drug design. Morpholine derivatives are well-known for their ability to enhance pharmacokinetic properties, making them valuable in medicinal chemistry. Additionally, the presence of the trifluoromethyl group introduces electronic and steric effects that can influence the reactivity and binding affinity of the compound. These features are particularly relevant in designing molecules with improved metabolic stability and binding interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone more effectively. Studies have shown that this compound exhibits interesting photophysical properties, which could be leveraged in applications such as photodynamic therapy or as a photosensitizer in chemical reactions. The trifluoromethyl group, in particular, has been shown to enhance electron-withdrawing effects, which can modulate the excited-state behavior of the molecule.
In the realm of drug discovery, 3'-Morpholinomethyl-2-trifluoromethylbenzophenone has been investigated for its potential as an intermediate in synthesizing kinase inhibitors. Kinase enzymes are critical targets in cancer therapy, and modulating their activity can lead to significant therapeutic benefits. The structural framework of this compound allows for modifications that can fine-tune its interaction with specific kinase domains, potentially leading to the development of more selective and potent inhibitors.
Furthermore, agrochemical applications of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone have been explored due to its ability to act as a precursor in synthesizing herbicides and fungicides. The trifluoromethyl group enhances the lipophilicity of the molecule, which is advantageous for systemic absorption in plants. Researchers have been particularly interested in its potential as a broad-spectrum fungicide, targeting a variety of pathogenic fungi that affect crops.
The synthesis of 3'-Morpholinomethyl-2-trifluoromethylbenzophenone involves multi-step organic reactions, typically starting from commercially available benzophenone derivatives. The introduction of the morpholine group requires nucleophilic substitution reactions, while the trifluoromethylation step often employs palladium-catalyzed cross-coupling reactions or direct fluorination methods. These synthetic pathways highlight the compound's complexity and the expertise required to produce it on an industrial scale.
From a regulatory perspective, 3'-Morpholinomethyl-2-trifluoromethylbenzophenone (CAS No. 898791-95-2) is subject to standard chemical safety protocols due to its potential reactivity and environmental impact. While it is not classified as a hazardous substance under current regulations, proper handling procedures must be followed to ensure safety during storage, transportation, and disposal. Environmental studies have indicated that this compound has moderate persistence in water but low bioaccumulation potential, suggesting that it may decompose relatively quickly under natural conditions.
The pharmaceutical industry continues to explore novel derivatives of benzophenone-based compounds due to their versatility and therapeutic potential. 3'-Morpholinomethyl-2-trifluoromethylbenzophenone represents an interesting case study for how structural modifications can lead to new drug candidates. Its unique combination of electronic and steric properties makes it a valuable scaffold for further chemical optimization.
In conclusion,3'-Morpholinomethyl-2-trifluoromethylbenzophenone (CAS No. 898791-95-2) is a multifaceted compound with significant applications in pharmaceuticals and agrochemicals. Its structural features enable diverse functionalities, making it a promising candidate for further research and development. As computational methods advance, the potential applications of this compound are likely to expand, offering new opportunities for innovation in drug discovery and agricultural science.
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